![molecular formula C21H18BrNO3 B14103418 1-(3-Bromophenyl)-2-butyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14103418.png)
1-(3-Bromophenyl)-2-butyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Bromophenyl)-2-butyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by rings containing at least one atom other than carbon. This particular compound features a chromeno-pyrrole fused ring system, which is known for its potential biological and pharmacological activities.
Preparation Methods
The synthesis of 1-(3-Bromophenyl)-2-butyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves a multi-step process. One preparative procedure involves the reaction of methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoate with an aromatic aldehyde and an aliphatic amine . The reaction conditions often require specific catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
1-(3-Bromophenyl)-2-butyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This reaction typically involves the use of reducing agents such as lithium aluminum hydride or sodium borohydride to convert ketones or aldehydes to alcohols.
Substitution: Halogen atoms in the compound can be substituted with other groups using reagents like sodium iodide in acetone (Finkelstein reaction).
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize the reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions used but can include various functionalized derivatives of the original compound.
Scientific Research Applications
1-(3-Bromophenyl)-2-butyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s potential biological activities make it a candidate for studies on enzyme inhibition, receptor binding, and cellular signaling pathways.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents for treating diseases such as cancer, inflammation, and infections.
Mechanism of Action
The mechanism by which 1-(3-Bromophenyl)-2-butyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering their activity, and modulating cellular processes. The exact pathways and targets can vary depending on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
Similar compounds to 1-(3-Bromophenyl)-2-butyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione include other chromeno-pyrrole derivatives and bromophenyl-substituted heterocycles. These compounds share structural similarities but may differ in their specific functional groups and biological activities. For example, 2-alkyl-1-aryl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones are closely related but may have different substituents that affect their reactivity and applications .
Properties
Molecular Formula |
C21H18BrNO3 |
---|---|
Molecular Weight |
412.3 g/mol |
IUPAC Name |
1-(3-bromophenyl)-2-butyl-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C21H18BrNO3/c1-2-3-11-23-18(13-7-6-8-14(22)12-13)17-19(24)15-9-4-5-10-16(15)26-20(17)21(23)25/h4-10,12,18H,2-3,11H2,1H3 |
InChI Key |
MKTUOVIULKVWFJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(C2=C(C1=O)OC3=CC=CC=C3C2=O)C4=CC(=CC=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.